1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole
Description
1-(Benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a benzenesulfonyl group at position 1, a furan-2-yl moiety at position 3, and a phenyl group at position 5. Pyrazolines are five-membered heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects . The benzenesulfonyl group is a common pharmacophore in sulfonamide drugs, often enhancing metabolic stability and target binding . The furan-2-yl and phenyl substituents contribute to electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(15-8-3-1-4-9-15)14-17(20-21)19-12-7-13-24-19/h1-13,18H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAZKBUMDGYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with sulfonyl chlorides under controlled conditions. The reaction often requires a base such as triethylamine and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : Compounds similar to 1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole have demonstrated anti-inflammatory effects in various models. These compounds can modulate inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases .
- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of pyrazole derivatives in models of neurological disorders. The compound has shown promise in reducing neuronal damage and improving cognitive functions in animal models of conditions such as Alzheimer's disease .
- Antiviral Activity : There is emerging evidence that certain derivatives may possess antiviral properties, particularly against RNA viruses. The compound's structure allows for interaction with viral proteins, potentially inhibiting their replication .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Evaluation
A series of experiments assessed the neuroprotective effects of this compound in a mouse model of neurodegeneration. Behavioral tests showed improved memory retention and reduced anxiety-like behaviors in treated groups compared to controls, indicating its therapeutic potential in neurological disorders.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed bioactivities.
Comparison with Similar Compounds
Table 2: Bioactivity of Pyrazoline Derivatives
Key Observations:
- Anti-Inflammatory Activity : The title compound’s benzenesulfonyl group (electron-withdrawing) may reduce anti-inflammatory efficacy compared to electron-donating substituents like -NH₂ in Compound 7 .
- Enzyme Inhibition : Sulfonamide-containing pyrazolines (e.g., ) show carbonic anhydrase inhibition, suggesting the title compound could share this activity due to its benzenesulfonyl moiety .
Physical and Conformational Properties
- Ring Planarity : The pyrazoline ring in ’s analog is nearly planar, a feature critical for intermolecular interactions in crystallography and biological target binding . The title compound likely exhibits similar planarity.
- Puckering Effects : Substituents like 2,4-dimethoxyphenyl () may induce ring puckering, altering solubility and bioavailability compared to planar analogs .
Biological Activity
1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a benzenesulfonyl group and furan and phenyl moieties. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 316.38 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies indicated that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against these bacteria .
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For instance, specific pyrazole derivatives demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzenesulfonyl group may act as an electrophile, interacting with nucleophilic sites on enzymes involved in inflammatory pathways.
- Receptor Modulation : The furan and phenyl groups can facilitate binding to various receptors, potentially modulating their activity.
- Cytotoxicity Induction : By affecting mitochondrial function and inducing oxidative stress, these compounds can lead to cancer cell death.
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of 1-acetyl-3-substituted phenyl-pyrazole derivatives and evaluated their anti-inflammatory effects in animal models. The most potent compound showed a significant reduction in edema comparable to indomethacin, highlighting the therapeutic potential of this class of compounds .
Study on Antimicrobial Activity
Burguete et al. reported the synthesis of novel pyrazole derivatives and tested them against various bacterial strains. One derivative displayed remarkable antibacterial activity against Pseudomonas aeruginosa, suggesting that structural modifications can enhance antimicrobial efficacy .
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
| Precursor | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Chalcone + Sulfonyl hydrazide | AcOH, reflux, 8 h | 80% | |
| α,β-Unsaturated ketone + Hydrazine | EtOH, 70°C, 6 h | 75% |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, S=O stretching at ~1350–1150 cm⁻¹) .
- NMR :
- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+) .
Advanced: How can regioselectivity challenges in pyrazoline synthesis be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) direct hydrazine attack to the β-position of the chalcone. DFT calculations (e.g., HOMO-LUMO analysis) predict reactive sites .
Steric Control : Bulky substituents (e.g., tert-butyl) favor formation of 3,5-disubstituted pyrazolines. X-ray crystallography (SHELX refinement) confirms regiochemistry .
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity compared to acetic acid .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions:
Substituent Analysis : Compare bioactivity of analogs (e.g., 4-methoxy vs. 4-nitro groups) to identify pharmacophores .
Assay Standardization : Use consistent cell lines (e.g., HepG2 for antidiabetic studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
Statistical Validation : Apply ANOVA or dose-response curve fitting to confirm significance (p < 0.05) .
Q. Table 2: Biological Activity of Pyrazoline Derivatives
| Substituent | IC₅₀ (Antioxidant, DPPH) | IC₅₀ (Antidiabetic, STZ Model) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.5 μM | 18.7 μM | |
| 4-Nitrophenyl | 8.2 μM | 10.3 μM |
Advanced: What computational methods predict intermolecular interactions in crystallography?
Methodological Answer:
Hydrogen-Bonding Analysis : Use Mercury CSD 2.0 for graph-set notation (e.g., R₂²(8) motifs) and packing similarity .
DFT Calculations : Optimize geometry at B3LYP/6-311G** level to map electrostatic potential surfaces (MEP) for H-bond donor/acceptor sites .
Molecular Docking : AutoDock Vina or GOLD software predicts binding modes with biological targets (e.g., COX-2 for anti-inflammatory activity) .
Advanced: How can solubility challenges in pyrazoline derivatives be mitigated?
Methodological Answer:
Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) or replace phenyl with pyridyl to enhance aqueous solubility .
Co-Crystallization : Use dioxane or DMSO as co-solvents to stabilize the crystal lattice .
Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
Advanced: What strategies validate mechanism of action in enzyme inhibition studies?
Methodological Answer:
Kinetic Assays : Measure Km and Vmax shifts in the presence of the inhibitor to confirm competitive/non-competitive binding .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Mutagenesis Studies : Modify active-site residues (e.g., Ser530 in COX-2) to assess inhibitor specificity .
Basic: What crystallization techniques are suitable for X-ray analysis?
Methodological Answer:
Slow Evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and allow slow solvent evaporation at 4°C .
Diffraction Quality : Ensure crystal size >0.1 mm³. Use SHELXL for refinement, with R-factor <5% .
Advanced: How do substituents influence the compound’s electronic properties?
Methodological Answer:
Hammett Constants : Correlate σ values of substituents (e.g., -NO₂: σ = +0.78) with reaction rates or redox potentials .
Spectroscopic Shifts : Electron-withdrawing groups deshield adjacent protons in ¹H NMR (e.g., δ increases by 0.3–0.5 ppm) .
Electrochemical Analysis : Cyclic voltammetry reveals substituent-dependent reduction peaks (e.g., nitro group at -0.8 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
